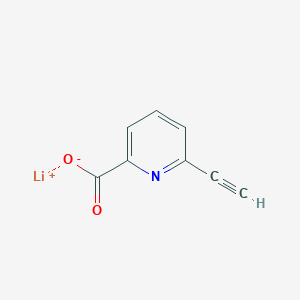

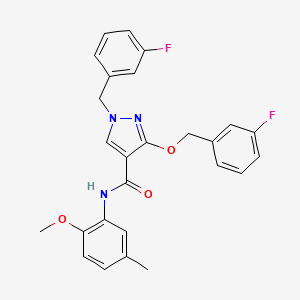

![molecular formula C25H20N4O2S B2644842 2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(对甲苯基)乙酰胺 CAS No. 1053086-40-0](/img/structure/B2644842.png)

2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(对甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide” is a novel 2,3-dihydroimidazo[1,2-c]quinazoline derivative . It is part of a class of compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .科学研究应用

Cancer Treatment: Dual PI3K/HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors play a crucial role in inducing epigenetic modifications that affect signaling networks. These inhibitors synergistically enhance the effects of phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer treatment. Researchers have designed novel dual-acting inhibitors by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. These compounds exhibit inhibitory activities against both PI3K and HDAC, making them potential anticancer therapeutics .

Epigenetic Changes and HDAC Inhibitors

Epigenetic alterations, including dysregulation of histone deacetylases (HDACs), contribute to cancer initiation and growth. HDAC inhibitors (e.g., vorinostat, belinostat, and panobinostat) have been approved by the FDA for treating specific cancers. These drugs alter gene expression and cell phenotype, making them valuable tools in cancer therapeutics .

Antioxidant Properties

While not directly related to cancer treatment, it’s worth noting that the compound’s derivatives have been evaluated for their antioxidant abilities. Protecting groups added to the free hydroxyl groups of the compound influence its scavenging activity against radicals such as ABTS˙+, DPPH, and galvinoxyl .

作用机制

The compound acts as a dual inhibitor, targeting both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets are significant in the treatment of cancer, as HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors .

未来方向

The compound represents a novel approach for cancer drug development by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against certain cell lines in cellular assays . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .

属性

IUPAC Name |

N-(4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O2S/c1-16-11-13-18(14-12-16)26-21(30)15-32-25-27-20-10-6-5-9-19(20)23-28-22(24(31)29(23)25)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQVCUZIAUWFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

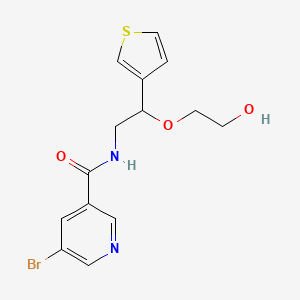

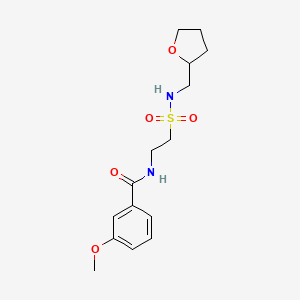

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2644759.png)

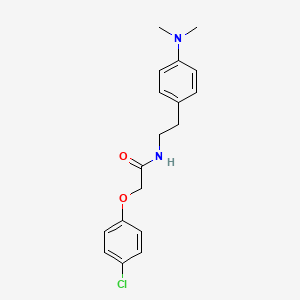

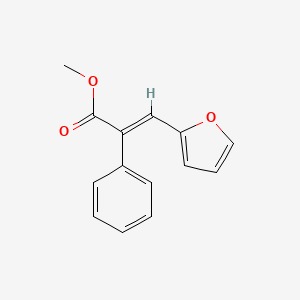

![2-(5-ethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2644761.png)

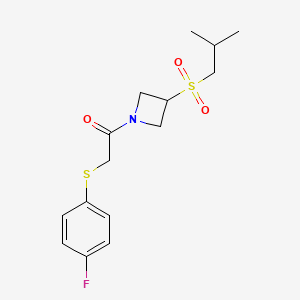

![2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644766.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644768.png)

![N-[(4,4-Dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2644769.png)

![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)